molecular formula C10H14O2 B12595777 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one CAS No. 649570-69-4

5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one

Cat. No.: B12595777
CAS No.: 649570-69-4
M. Wt: 166.22 g/mol
InChI Key: QEWDVFCBGMYBHO-UHFFFAOYSA-N
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Description

Product Overview 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 20917-92-4) is a synthetically produced cyclopenta-fused pyran derivative. This bicyclic compound features a ketone group and two methyl groups at the 5-position, which contribute to its specific stereoelectronic properties and stability profile. It serves as a valuable building block in organic synthesis and medicinal chemistry research for the construction of more complex molecular architectures. Research Applications and Value As a member of the pyran family, this compound is of interest in various scientific fields. Pyrans are recognized as privileged structures in drug discovery due to their presence in numerous natural products and pharmaceuticals with diverse biological activities . Researchers investigate related pyran-based scaffolds for potential applications, including as antimicrobials and for targeting neurodegenerative conditions . The dimethyl-substituted cyclopenta[b]pyran core offers a rigid framework that can be functionalized, making it a versatile intermediate for developing novel chemical entities. Its structure is distinct from thieno[3,2-b]pyran analogues, as it possesses a cyclopentane ring fused to the pyranone core, a modification that influences its aromaticity, lipophilicity, and interaction with biological targets . Handling and Disclaimer This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

649570-69-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5,5-dimethyl-2,3,4,6-tetrahydrocyclopenta[b]pyran-7-one

InChI

InChI=1S/C10H14O2/c1-10(2)6-8(11)9-7(10)4-3-5-12-9/h3-6H2,1-2H3

InChI Key

QEWDVFCBGMYBHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1CCCO2)C

Origin of Product

United States

Biological Activity

5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis methods and structure-activity relationships are also discussed.

The molecular formula of 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is C10H14OC_{10}H_{14}O, with a molecular weight of approximately 166.217 g/mol. Its structure features a cyclopentane core with a pyranone moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H14O
Molecular Weight166.217 g/mol
LogP2.04990

Antimicrobial Activity

Research has indicated that compounds similar to 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one exhibit significant antimicrobial properties. For instance, studies on derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be useful in treating conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro tests on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The specific pathways involved include modulation of the PI3K/Akt signaling pathway and activation of caspases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of cyclopenta[b]pyran-7(2H)-one against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
  • Anti-inflammatory Mechanisms : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one resulted in a significant reduction in nitric oxide production.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment.

Structure-Activity Relationship (SAR)

The biological activity of 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one can be influenced by various structural modifications:

  • Dimethyl Substitution : The presence of two methyl groups at the 5-position appears to enhance lipophilicity and biological activity.
  • Pyranone Ring : The pyranone structure is essential for interaction with biological targets; modifications to this ring can significantly alter activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituent Effects
  • This also reduces solubility in polar solvents compared to analogs with aryl or heteroaryl substituents .
  • 6-Phenyl derivative (CAS 748771-10-0) : The phenyl group at the 6-position increases molecular weight (C₁₄H₁₄O₂, MW 214.26) and introduces π-π stacking interactions, improving crystallinity. However, it may reduce bioavailability due to hydrophobicity .
  • Thiophene-substituted analogs : Compounds like 4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (from ) exhibit altered electronic properties due to the electron-rich thiophene moiety, enhancing reactivity in cross-coupling reactions .
Ring System Differences
  • Pyranone vs. Pyridine: The target compound’s pyranone ring (oxygen atom) enables hydrogen bonding and increases polarity, whereas pyridine-containing analogs (e.g., 1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one) exhibit basicity due to the nitrogen atom, influencing their interaction with biological targets .
  • Tetrahydro vs. Hexahydro systems : The tetrahydro configuration in the target compound introduces partial unsaturation, increasing ring strain and reactivity compared to fully saturated hexahydro derivatives (e.g., 2,3,4,5,6,7-hexahydrocyclopenta[b]pyran-7-ols) .

Physicochemical and Spectroscopic Properties

Property 5,5-Dimethyl Derivative 6-Phenyl Derivative Thiophene-Substituted Analog
Molecular Formula C₁₀H₁₄O₂ C₁₄H₁₄O₂ C₁₃H₁₁NOS
Molecular Weight 182.22 214.26 229.30
Key Functional Groups Methyl, Ketone Phenyl, Ketone Thiophene, Ketone
Melting Point Not reported Not reported 120–125°C (solid)
Solubility Low in polar solvents Low (hydrophobic) Moderate in DMSO

Preparation Methods

One-Pot Synthesis

One of the notable methods for synthesizing 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves a one-pot reaction that simplifies the synthesis process by combining multiple steps into a single reaction vessel.

  • Procedure : Cycloalkanones are treated with dimethylformamide dimethyl acetal (DMFDMA) under reflux conditions. This leads to the formation of α-enaminoketones which are subsequently reacted with hippuric acid and acetic anhydride at elevated temperatures (around 90 °C) for several hours. The reaction mixture is then cooled and ethanol is added to precipitate the desired product.

  • Yield : This method has shown promising yields of fused pyran-2-one derivatives, including 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one.

Use of Natural Deep Eutectic Solvents

Recent studies have explored the use of natural deep eutectic solvents (NADES) as an efficient medium for synthesizing various pyran derivatives.

  • Procedure : A mixture of choline chloride and malonic acid in a 1:1 ratio serves as the solvent for the reaction. The reactants are heated to facilitate the cyclization process which leads to the formation of the desired compound.

  • Advantages : This method is notable for its environmentally friendly approach and high yields. For instance, yields of up to 95% have been reported for related compounds synthesized using this method.

Alternative Synthetic Routes

Various alternative synthetic routes have been documented in literature that focus on different starting materials or reaction conditions.

  • Cycloaddition Reactions : Some approaches utilize cycloaddition reactions involving substituted cyclopentadienes and carbonyl compounds under Lewis acid catalysis to form pyran derivatives.

  • Multi-step Synthesis : Other methods involve multi-step synthesis where initial compounds undergo transformations through several intermediate steps before yielding 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one. This can include steps such as reduction and functional group modifications.

Characterization of Products

Characterization of synthesized products typically involves techniques such as:

The following table summarizes some key characterization data for synthesized compounds:

Compound Name Yield (%) Melting Point (°C) Key NMR Peaks (δ ppm)
5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one 80% 175–178 1.98 (CH₂), 2.51 (CH₂), 6.35 (H-4)
Related Pyran Derivative 95% - Various peaks indicating structural features

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